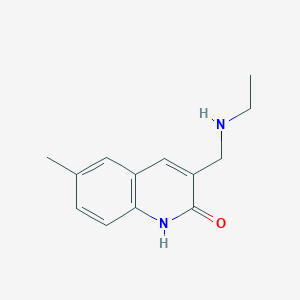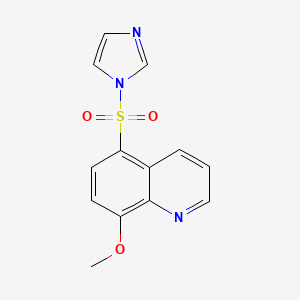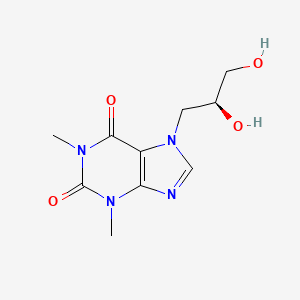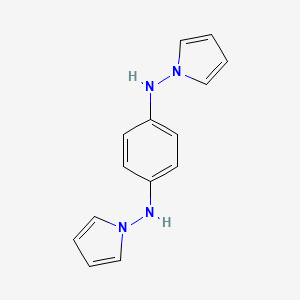
4-Ethyl-2,3-dimethyl-1H-pyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethyl-2,3-dimethyl-1H-pyrrole is an organic compound with the molecular formula C8H13N and a molecular weight of 123.1955 g/mol . It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is known for its unique structural features, which include ethyl and dimethyl substituents on the pyrrole ring.
Preparation Methods
The synthesis of 4-Ethyl-2,3-dimethyl-1H-pyrrole can be achieved through various synthetic routes. One common method involves the Paal-Knorr pyrrole synthesis, where 2,5-dimethoxytetrahydrofuran is condensed with appropriate amines in the presence of a catalytic amount of iron (III) chloride . This reaction proceeds under mild conditions and yields N-substituted pyrroles in good to excellent yields.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
4-Ethyl-2,3-dimethyl-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common for this compound.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-2,3-dimethyl-1H-pyrrole has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Ethyl-2,3-dimethyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-Ethyl-2,3-dimethyl-1H-pyrrole can be compared with other similar compounds, such as:
1H-Pyrrole, 3-ethyl-2,4-dimethyl-: This compound has a similar structure but with different positions of the ethyl and dimethyl groups.
2,4-Dimethyl-3-ethyl-1H-pyrrole: Another similar compound with slight variations in the substituent positions.
The uniqueness of this compound lies in its specific substituent pattern, which can influence its chemical reactivity and biological activity.
Properties
CAS No. |
491-18-9 |
|---|---|
Molecular Formula |
C8H13N |
Molecular Weight |
123.2 g/mol |
IUPAC Name |
4-ethyl-2,3-dimethyl-1H-pyrrole |
InChI |
InChI=1S/C8H13N/c1-4-8-5-9-7(3)6(8)2/h5,9H,4H2,1-3H3 |
InChI Key |
WGUZBCNNSVWXTR-UHFFFAOYSA-N |
SMILES |
CCC1=CNC(=C1C)C |
Canonical SMILES |
CCC1=CNC(=C1C)C |
| 491-18-9 | |
Synonyms |
2,3-dimethyl-4-ethylpyrrole hemopyrrole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


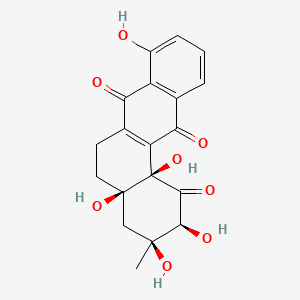
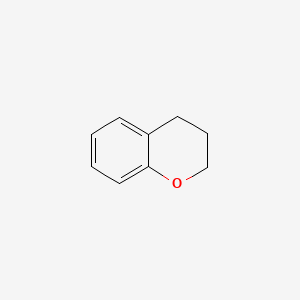
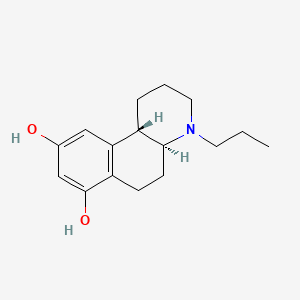
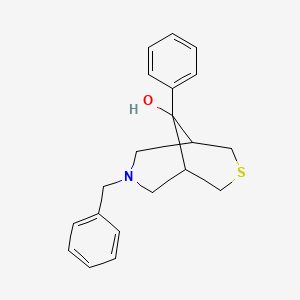
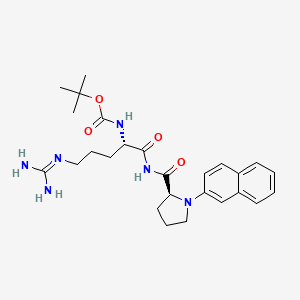
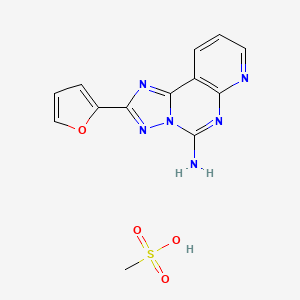
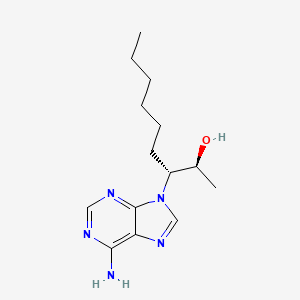
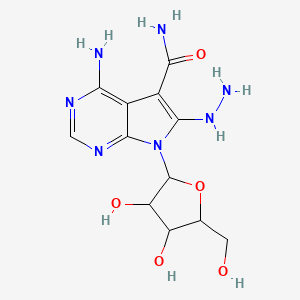
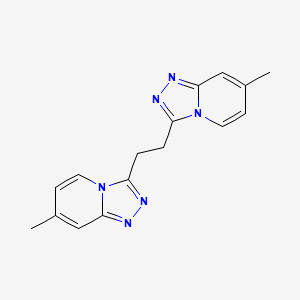
![2-[5-[(2,4-Dichlorophenyl)methylthio]-4-(2-furanylmethyl)-1,2,4-triazol-3-yl]pyridine](/img/structure/B1220416.png)
